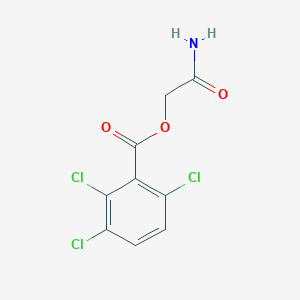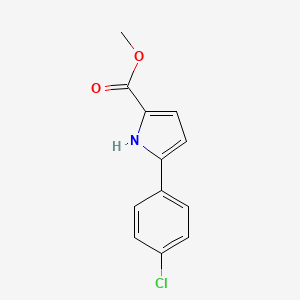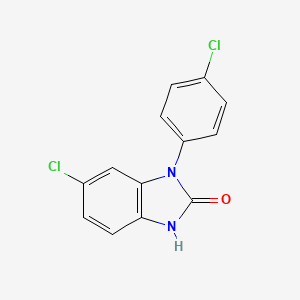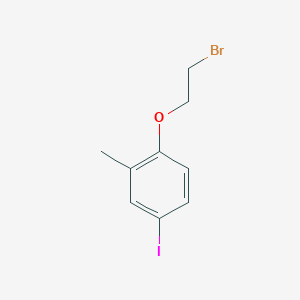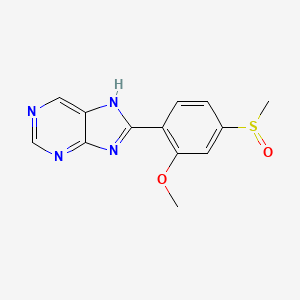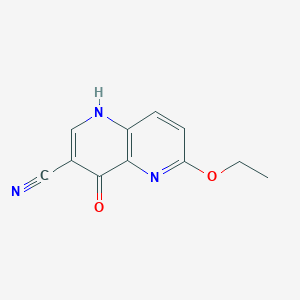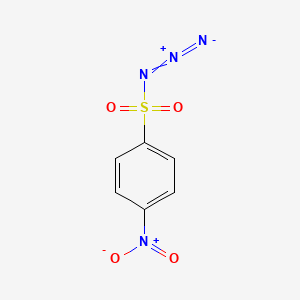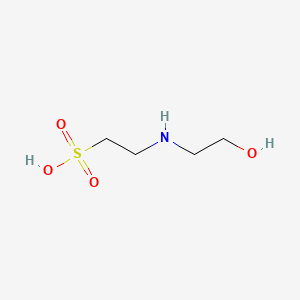
N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID
概要
説明
N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID is a chemical compound that has garnered interest in various scientific fields due to its unique properties. It is known for its role as a buffering agent, which helps maintain stable pH levels in solutions, making it valuable in biochemical and medical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID typically involves the reaction of taurine (2-aminoethanesulfonic acid) with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: Taurine and ethylene oxide.
Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The process involves:
Large-scale Reactors: Use of large reactors to handle bulk quantities.
Purification: Techniques such as crystallization or chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures ensure the consistency and purity of the compound.
化学反応の分析
Types of Reactions
N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonates.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of sulfonates.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: Employed in cell culture media to provide a stable environment for cell growth.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the formulation of personal care products and cosmetics due to its buffering properties.
作用機序
The mechanism of action of N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID primarily revolves around its ability to act as a buffer. It helps maintain the pH of solutions by neutralizing acids and bases. The molecular targets and pathways involved include:
Buffering Capacity: The compound can donate or accept protons, thereby stabilizing the pH.
Interaction with Biological Molecules: It can interact with proteins and enzymes, influencing their activity and stability.
類似化合物との比較
N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID can be compared with other similar compounds such as:
Taurine: Both compounds contain the sulfonic acid group, but this compound has an additional hydroxyl group, enhancing its buffering capacity.
2-Aminoethanesulfonic acid: Similar in structure but lacks the hydroxyl group, making it less effective as a buffer.
Ethanolamine: Contains an amino and hydroxyl group but lacks the sulfonic acid group, limiting its buffering capabilities.
特性
分子式 |
C4H11NO4S |
|---|---|
分子量 |
169.20 g/mol |
IUPAC名 |
2-(2-hydroxyethylamino)ethanesulfonic acid |
InChI |
InChI=1S/C4H11NO4S/c6-3-1-5-2-4-10(7,8)9/h5-6H,1-4H2,(H,7,8,9) |
InChIキー |
BVIXTPMSXQAQBG-UHFFFAOYSA-N |
正規SMILES |
C(CO)NCCS(=O)(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


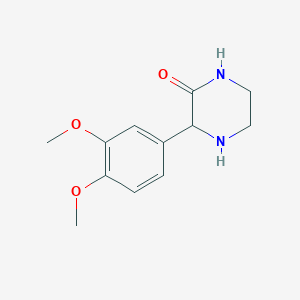
![Formaldehyde; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B8711883.png)
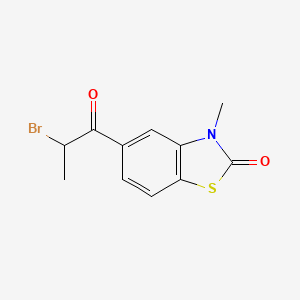

![3-[(2-Methylpropyl)sulfanyl]propanenitrile](/img/structure/B8711899.png)
